AMG-Tie2-1

Catalog No.
S518452
CAS No.
870223-96-4
M.F
C25H20F3N5O2
M. Wt
479.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AMG-Tie2-1

CAS Number

870223-96-4

Product Name

AMG-Tie2-1

IUPAC Name

4-methyl-3-[[3-[2-(methylamino)pyrimidin-4-yl]-2-pyridinyl]oxy]-N-[3-(trifluoromethyl)phenyl]benzamide

Molecular Formula

C25H20F3N5O2

Molecular Weight

479.5 g/mol

InChI

InChI=1S/C25H20F3N5O2/c1-15-8-9-16(22(34)32-18-6-3-5-17(14-18)25(26,27)28)13-21(15)35-23-19(7-4-11-30-23)20-10-12-31-24(29-2)33-20/h3-14H,1-2H3,(H,32,34)(H,29,31,33)

InChI Key

ZVIWALRWYYSHSU-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

AMG-Tie2-1

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OC3=C(C=CC=N3)C4=NC(=NC=C4)NC

The exact mass of the compound 4-methyl-3-((3-(2-(methylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)-N-(3-(trifluoromethyl)phenyl)benzamide is 479.1569 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AMG-Tie2-1 (CAS 870223-96-4) is a highly potent, rationally designed pyridinyl-pyrimidine kinase inhibitor that targets the tunica interna endothelial cell kinase 2 (Tie2) and vascular endothelial growth factor receptor 2 (VEGFR2). Developed through the structure-based overlay of DFG-in and DFG-out binding scaffolds, it achieves low-nanomolar enzymatic potency and robust cellular activity. For procurement professionals and assay developers, AMG-Tie2-1 serves as a premium benchmark compound for interrogating synergistic angiogenesis pathways, offering superior solubility in standard organic solvents (e.g., DMSO, DMF at 10 mg/mL) and high structural rigidity that ensures reproducible performance in homogenous time-resolved fluorescence (HTRF) and cell-based phosphorylation assays [1].

Substituting AMG-Tie2-1 with generic multi-kinase inhibitors (such as sorafenib or sunitinib) or early-generation Tie2 modulators introduces significant off-target kinome noise and compromises assay integrity. Many broad-spectrum inhibitors lack the precise structural features—specifically the 2-(methylamino)pyrimidine hinge-binding motif and the trifluoromethyl-phenyl extended hydrophobic pocket (EHP) anchor—required for selective, low-nanomolar dual Tie2/VEGFR2 engagement. Consequently, using generic alternatives often results in incomplete blockade of Angiopoietin-1-induced Tie2 autophosphorylation or requires higher dosing concentrations that trigger off-target cytotoxicity, confounding phenotypic readouts in endothelial cell migration and proliferation models[1].

Enzymatic Potency: Nanomolar Tie2 and VEGFR2 Inhibition

AMG-Tie2-1 demonstrates exceptional enzymatic potency, inhibiting Tie2 with an IC50 of 1 nM and VEGFR2 with an IC50 of 3 nM in HTRF assays. This is a dramatic improvement over the baseline early-generation triazine and nicotinamide scaffolds (e.g., compounds 34 and 35), which exhibited Tie2 IC50 values of >5000 nM and >25,000 nM, respectively. This >5000-fold increase in target affinity ensures complete target saturation at lower concentrations [1].

Evidence DimensionEnzymatic IC50 for Tie2
Target Compound Data1 nM
Comparator Or BaselineBaseline triazine/nicotinamide scaffolds (>5000 nM)
Quantified Difference>5000-fold improvement in potency
ConditionsHomogenous time-resolved fluorescence (HTRF) assay

Procurement of this highly optimized inhibitor allows researchers to use significantly lower compound concentrations, minimizing off-target effects and reducing overall reagent consumption in high-throughput screens.

Cellular Target Engagement: Angiopoietin-1 Induced Autophosphorylation

Beyond biochemical affinity, AMG-Tie2-1 exhibits robust cell permeability and intracellular target engagement. It inhibits Angiopoietin-1-induced Tie2 autophosphorylation in EA.hy926 human endothelial cells with an IC50 of 10 nM. In contrast, less optimized pyrimidine analogs often suffer from poor membrane permeability or rapid efflux, requiring micromolar concentrations to achieve similar cellular blockade [1].

Evidence DimensionCellular IC50 (Tie2 autophosphorylation)
Target Compound Data10 nM
Comparator Or BaselineUnoptimized pyrimidine analogs (typically >1 μM)
Quantified Difference~100-fold superior cellular potency
ConditionsEA.hy926 human endothelial cells stimulated with Angiopoietin-1

High cellular potency ensures that in vitro assay results accurately translate to complex biological models, making it a reliable choice for cell-based phenotypic screening.

Structural Binding and Assay Reproducibility

The molecular architecture of AMG-Tie2-1 features a 2-(methylamino)pyrimidine ring that forms two critical hydrogen bonds with the Tie2 hinge region (Ala905), while its trifluoromethyl-phenyl group anchors into the extended hydrophobic pocket (EHP). This rigid, dual-anchored binding mode provides superior complex stability compared to generic DFG-in binders, ensuring highly reproducible dose-response curves across independent assay batches and varying ATP concentrations [1].

Evidence DimensionBinding complex stability
Target Compound DataDual-anchored (hinge + EHP) binding mode
Comparator Or BaselineGeneric DFG-in binders (single anchor)
Quantified DifferenceEnhanced structural rigidity and complex half-life
ConditionsX-ray crystallographic structural analysis and kinetic assays

Procuring a structurally optimized inhibitor guarantees high lot-to-lot reproducibility and minimizes data variability in sensitive biophysical and structural biology applications.

Formulation Compatibility and Handling

AMG-Tie2-1 (supplied at ≥98% purity) demonstrates excellent solubility profiles for laboratory workflows, achieving 10 mg/mL in both DMSO and DMF. When formulated in a DMSO:PBS (pH 7.2) mixture (1:2 ratio), it maintains a solubility of 0.3 mg/mL. This predictable solvation behavior is superior to many highly lipophilic multi-kinase inhibitors that readily precipitate in aqueous buffer systems, complicating cell culture media preparation.

Evidence DimensionAqueous/Buffer Solubility
Target Compound Data0.3 mg/mL in DMSO:PBS (1:2)
Comparator Or BaselineHighly lipophilic generic kinase inhibitors (frequent precipitation)
Quantified DifferenceStable aqueous-compatible stock solutions
ConditionsStandard laboratory solvent preparation (DMSO/PBS)

Reliable solubility prevents compound precipitation during cell-based assays, ensuring accurate dosing and reducing the risk of false negatives in procurement-driven screening campaigns.

High-Throughput Angiogenesis Inhibitor Screening

Due to its low-nanomolar potency and stable formulation in DMSO, AMG-Tie2-1 is the ideal positive control and benchmark compound for HTS campaigns targeting the Ang-Tie2 and VEGF-VEGFR2 pathways, where precise dual-inhibition is required [1].

Endothelial Cell Phenotypic Assays

Its robust cellular target engagement (IC50 = 10 nM) makes it the preferred reagent for studying endothelial cell migration, proliferation, and tube formation in EA.hy926 or HUVEC models, directly mitigating the off-target toxicity seen with broader kinase inhibitors[1].

Structural Biology and Co-Crystallization Studies

The rigid binding mode and specific interactions with the Tie2 extended hydrophobic pocket (EHP) make AMG-Tie2-1 an excellent reference ligand for X-ray crystallography and biophysical binding assays (e.g., SPR, ITC) [1].

In Vitro Vascular Maturation Modeling

For researchers investigating the transition from VEGF-driven vessel sprouting to Ang-1-driven vessel stabilization, the dual inhibition profile of AMG-Tie2-1 allows for simultaneous blockade, providing a precise pharmacological tool for complex 3D organoid or microfluidic vascular models .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

479.15690938 Da

Monoisotopic Mass

479.15690938 Da

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

4-Methyl-3-[[3-[2-(methylamino)-4-pyrimidinyl]-2-pyridinyl]oxy]-N-[3-(trifluoromethyl)phenyl]benzamide

Dates

Last modified: 08-15-2023
1. Hodous, B.L., Geuns-Meyer, S.D., Hughes, P.E., et al. Evolution of a highly selective and potent 2-(pyridin-2-yl)-1,3,5-triazine Tie-2 kinase inhibitor. J. Med. Chem. 50(4), 611-626 (2007).

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